molecular formula C18H16ClN5O4 B3014535 2-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid CAS No. 949328-98-7

2-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid

Cat. No. B3014535
CAS RN: 949328-98-7
M. Wt: 401.81
InChI Key: AEBASMBCRVIVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(2-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid is a useful research compound. Its molecular formula is C18H16ClN5O4 and its molecular weight is 401.81. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Biochemistry

Compounds with complex structures similar to the specified chemical often play a role in drug development and biochemical research. For example, imidazole derivatives, like hydantoin, have been studied for their antitumor activities. These compounds are valued for their potential in creating new therapeutics due to their diverse biological activities (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009). Similarly, derivatives of purine, a core structure in many pharmaceuticals, are important in medicinal chemistry for their role in the synthesis of drugs with potential anticancer activities (Yimer & Fekadu, 2015).

Environmental Sciences

Compounds with chlorinated aromatic structures, similar to parts of the specified chemical, are often explored for their environmental impact, particularly in the context of pollution and toxicology. Studies on chlorophenols, for example, have highlighted their role as precursors to dioxins in municipal solid waste incineration, indicating the environmental and health risks associated with such compounds (Peng et al., 2016).

Research and Development

The synthesis and structural analysis of novel compounds, including those with chlorobenzyl groups, contribute significantly to the development of new materials and drugs. Research in this area often focuses on understanding the spectroscopic and structural properties of these compounds to inform their potential applications (Issac & Tierney, 1996).

properties

IUPAC Name

2-[2-[(2-chlorophenyl)methyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O4/c1-10-7-23-14-15(20-17(23)22(10)9-13(25)26)21(2)18(28)24(16(14)27)8-11-5-3-4-6-12(11)19/h3-7H,8-9H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBASMBCRVIVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC(=O)O)N(C(=O)N(C3=O)CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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